molecular formula C44H72N10O7 B12371540 C5a Receptor agonist, mouse, human

C5a Receptor agonist, mouse, human

Cat. No.: B12371540
M. Wt: 853.1 g/mol
InChI Key: YYWDMFJVGBBMHS-OWXIHBOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The C5a Receptor agonist, mouse, human is a bioactive peptide derived from the C-terminus of the complement fragment 5 anaphylatoxin (C5a). This compound functions as an agonist for the C5a receptor, playing a crucial role in regulating cellular inflammatory responses. It promotes chemotaxis, leukocyte degranulation, increased vascular permeability, and cytokine production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the C5a Receptor agonist involves the synthesis of a peptide derived from the C-terminus of the C5a protein. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality. The final product is lyophilized to obtain a stable powder form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

The C5a Receptor agonist undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include modified peptides with altered activity, stability, and structural properties. These modifications can enhance the peptide’s therapeutic potential and reduce its immunogenicity .

Scientific Research Applications

The C5a Receptor agonist has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.

    Biology: Investigated for its role in modulating immune responses, chemotaxis, and inflammation.

    Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, sepsis, and autoimmune disorders.

    Industry: Utilized in the development of diagnostic assays and therapeutic formulations .

Mechanism of Action

The C5a Receptor agonist exerts its effects by binding to the C5a receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways include the recruitment of β-arrestins, coupling of Gαi proteins, ERK1/2 phosphorylation, calcium mobilization, and Rho activation. These signaling events result in the secretion of cytokines, chemotaxis, and phagocytosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The C5a Receptor agonist, mouse, human is unique due to its specific binding to the C5a receptor and its ability to modulate a wide range of immune responses. Unlike other similar compounds, it has been extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases .

Properties

Molecular Formula

C44H72N10O7

Molecular Weight

853.1 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C44H72N10O7/c45-23-11-10-20-33(50-38(55)32(46)26-29-14-4-1-5-15-29)42(59)54-25-13-22-37(54)41(58)53-36(28-31-18-8-3-9-19-31)40(57)52-35(27-30-16-6-2-7-17-30)39(56)51-34(43(60)61)21-12-24-49-44(47)48/h1,4-5,14-15,30-37H,2-3,6-13,16-28,45-46H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,60,61)(H4,47,48,49)/t32-,33-,34+,35-,36+,37-/m0/s1

InChI Key

YYWDMFJVGBBMHS-OWXIHBOWSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N

Canonical SMILES

C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N

Origin of Product

United States

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